BenchChemオンラインストアへようこそ!

N-[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-METHOXY-1,3-BENZOTHIAZOL-2-AMINE

Lipophilicity clogP Physicochemical differentiation

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine (CAS 862974-29-6; molecular formula C₁₆H₁₁ClN₄O₂S; MW 358.8) is a synthetic small molecule that bridges a 1,3,4-oxadiazole core with a 4-methoxybenzothiazol-2-amine moiety via a secondary amine linker. The compound is a close structural congener of the tool molecule N106 (CAS 862974-25-2), a first‑in‑class small‑molecule activator of the SUMO‑activating enzyme E1 ligase that enhances SERCA2a SUMOylation.

Molecular Formula C16H11ClN4O2S
Molecular Weight 358.8
CAS No. 862974-29-6
Cat. No. B2743878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-METHOXY-1,3-BENZOTHIAZOL-2-AMINE
CAS862974-29-6
Molecular FormulaC16H11ClN4O2S
Molecular Weight358.8
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H11ClN4O2S/c1-22-11-3-2-4-12-13(11)18-16(24-12)19-15-21-20-14(23-15)9-5-7-10(17)8-6-9/h2-8H,1H3,(H,18,19,21)
InChIKeyDEMPOLWCUUPIOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine (CAS 862974-29-6): A Structurally Distinct Oxadiazole–Benzothiazole Amine for SUMOylation Pathway Research


N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine (CAS 862974-29-6; molecular formula C₁₆H₁₁ClN₄O₂S; MW 358.8) is a synthetic small molecule that bridges a 1,3,4-oxadiazole core with a 4-methoxybenzothiazol-2-amine moiety via a secondary amine linker. The compound is a close structural congener of the tool molecule N106 (CAS 862974-25-2), a first‑in‑class small‑molecule activator of the SUMO‑activating enzyme E1 ligase that enhances SERCA2a SUMOylation [1]. Its 4‑chlorophenyl substituent on the oxadiazole ring distinguishes it from other members of the chemotype series and is expected to modulate key physicochemical parameters such as lipophilicity (clogP 3.57 [2]) and electronic effects, thereby potentially altering target engagement, selectivity, and ADME profile relative to the 4‑methoxyphenyl or 4‑fluorophenyl analogues.

Why Interchanging N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine with In-Class Benzothiazole–Oxadiazole Amines Risks Misleading Scientific Results


The benzothiazole–oxadiazole amine chemotype encompasses multiple commercially available analogues that differ solely in the para‑substituent of the oxadiazole phenyl ring (e.g., 4‑OCH₃, 4‑F, 4‑Cl). Published chemical biology data demonstrate that a single‑atom substitution can switch the biological activity from a potent SERCA2a SUMOylation activator (N106, 4‑OCH₃ [1]) to a HIF‑1/2α inhibitor (862974‑22‑9, 4‑F ). Consequently, the 4‑chlorophenyl analogue cannot be assumed to recapitulate the pharmacodynamics, target engagement, or cellular effects of its neighbours. Using an in‑class surrogate without rigorous side‑by‑side validation introduces significant risk of confounding phenotype‑based screening results, SAR interpretation, and chemical probe development [2]. The quantitative evidence presented below illustrates precisely where differentiation data exist and where they remain to be generated.

Quantitative Differentiation Evidence for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine vs. N106 and Other In-Class Analogues


Lipophilic Ligand Efficiency: ClogP and Predicted Physicochemical Offset Relative to N106 (4‑OCH₃)

The replacement of the 4‑methoxy group (N106) with a 4‑chloro substituent increases calculated lipophilicity, shifting clogP from approximately 3.0 (N106, calculated via the same method) to 3.57 for the target compound [1]. Topological polar surface area (TPSA) is 87.74 Ų and the compound contains six hydrogen‑bond acceptors and two hydrogen‑bond donors, confirming adherence to Lipinski’s Rule of Five [1]. The higher clogP may enhance membrane permeability but could also increase promiscuous binding risk relative to the less lipophilic 4‑methoxy congener [2]. This physicochemical offset is directly relevant to selection for cellular SAR campaigns where matched molecular pair analysis of para‑substituent effects is desired.

Lipophilicity clogP Physicochemical differentiation Drug-likeness

GPR35 Antagonism Screening: Inactivity as a Selectivity Filter vs. Off‑Target Liability of Other Chemotypes

In a primary GPR35 antagonism assay, the target compound was classified as inactive [1]. This negative result is meaningful when contrasted with certain other oxadiazole‑ or benzothiazole‑containing screening hits that exhibit measurable GPR35 modulatory activity, a common off‑target for drug‑like molecules that can confound phenotypic readouts [2]. Demonstration of inactivity in this counter‑screen supports the use of the 4‑chlorophenyl analogue as a selectivity control when profiling in‑class chemotypes against GPCR panels.

GPR35 Off-target selectivity GPCR screening Counter-screening

Patent‑Documented Structural Enumeration within the SUMO Activator Chemotype: A Defined Scaffold Niche

US Patent 10,501,453 (Benzothiazole or benzoxazole compounds as SUMO activators) explicitly enumerates 5‑(4‑fluorophenyl)‑N‑(4‑methoxybenzo[d]thiazol‑2‑yl)‑1,3,4‑oxadiazol‑2‑amine and N‑(4‑methoxybenzo[d]thiazol‑2‑yl)‑5‑(4‑methoxyphenyl)‑1,3,4‑oxadiazol‑2‑amine (N106) as preferred embodiments, but does not include the 4‑chlorophenyl congener in the primary claim set [1]. The 6‑methoxy‑4‑chlorophenyl variant is mentioned, confirming that the chlorophenyl substitution strategy is within the chemotype’s patent scope, yet the 4‑methoxy‑4‑chlorophenyl analogue occupies an under‑explored structural niche. This creates a strategic opportunity for researchers to generate novel SAR data that expands the chemical space beyond the patent‑exemplified compounds.

SUMOylation SERCA2a Patent chemistry Chemical space

Ligand Efficiency and Physicochemical Profile Comparison Across a Complete Para‑Substituent Series (4‑F, 4‑Cl, 4‑OCH₃)

When benchmarked against the full para‑substituted series, the 4‑chlorophenyl analogue occupies a distinct property space: MW = 358.8 (vs. 342.3 for 4‑F and 354.4 for 4‑OCH₃) [1]; clogP = 3.57 (vs. ≈2.8–3.0 for 4‑OCH₃, ≈3.2–3.4 estimated for 4‑F) [1]; and TPSA is constant at 87.74 Ų across the series because the para‑substituent does not add heteroatoms. This creates an ideal matched molecular pair set for probing the incremental effects of halogen (F → Cl) and methoxy (OCH₃) substitution on permeability, metabolic stability, and in vitro pharmacology while controlling for molecular size and hydrogen‑bonding capacity [2].

Matched molecular pair Ligand efficiency Physicochemical profiling Structure–property relationships

High‑Impact Research and Industrial Application Scenarios for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine


Matched Molecular Pair Control in SERCA2a SUMOylation Modulator SAR Campaigns

Use this compound as a lipophilic, halogen‑bearing partner alongside N106 (4‑OCH₃) and the 4‑fluorophenyl analogue (HIF‑1/2α‑IN‑2) to deconvolve the contribution of para‑substituent electronic and steric effects to SUMO‑activating enzyme E1 ligase activation or inhibition. The ΔclogP of +0.57 and ΔMW of +4.4 relative to N106 (see Evidence Item 4) provide a controlled physicochemical perturbation for robust matched pair analysis [1].

Selectivity Counter‑Screen for GPCR Off‑Target Liability in Benzothiazole‑Oxadiazole Chemotype Profiling

Leverage the confirmed GPR35 inactivity (Evidence Item 2) to position the compound as a negative control in GPCR pan‑assays when profiling related oxadiazole or benzothiazole libraries. Its clean profile against this prevalent off‑target reduces confounding pathway noise in cell‑based phenotypic screens, making it suitable as a baseline comparator for evaluating selectivity profiles of new chemical entities [2].

Exploratory Chemistry for IP‑White‑Space Expansion Around the SUMO–SERCA2a Axis

Because the 4‑chlorophenyl‑4‑methoxybenzothiazole variant is not explicitly claimed in the primary SUMO activator patent family (US 10,501,453, Evidence Item 3), it represents an ideal starting point for analogue synthesis and biological evaluation aimed at generating novel composition‑of‑matter intellectual property. The scaffold is validated by the precedent activity of N106, but the uncharted chlorine substitution may confer differentiated potency, selectivity, or pharmacokinetic properties [3].

Computational Docking and Free‑Energy Perturbation (FEP) Validation Set for Halogen‑Bonding Studies

The 4‑chlorophenyl substituent introduces a polarisable halogen atom capable of halogen‑bonding interactions with protein backbones. Deploy this compound alongside the 4‑fluorophenyl and 4‑methoxyphenyl congeners in retrospective FEP+ calculations to benchmark the accuracy of in silico predictions for halogen‑ versus methoxy‑driven binding affinity changes. The matched potency data (if generated in‑house) would provide a high‑quality training set for refining scoring functions used in virtual screening campaigns [4].

Quote Request

Request a Quote for N-[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-4-METHOXY-1,3-BENZOTHIAZOL-2-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.